molecular formula C19H19N3O2 B12394635 (S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide

カタログ番号: B12394635
分子量: 321.4 g/mol
InChIキー: LTXBFJFJUIJOQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxymethyl vs. Hydroxyl Substituents

Replacing the hydroxymethyl group with a hydroxyl group (as in 3-amino-2-(4-hydroxyphenyl)-N-isoquinolin-6-ylpropanamide ) reduces molecular weight to 307.3 g/mol and decreases XLogP3 to 1.2. The hydroxyl analog exhibits 15% lower aqueous solubility due to reduced hydrogen-bonding capacity and increased planarity.

Chlorophenyl Analog

The chlorophenyl derivative (S)-3-amino-2-(4-chlorophenyl)-N-(isoquinolin-6-yl)propanamide demonstrates:

  • Increased hydrophobicity (XLogP3 = 2.1)
  • Rigidified conformation due to steric effects of the chlorine atom
  • 12° smaller dihedral angle between the phenyl and propanamide groups.

Electronic Effects

The hydroxymethyl group exerts a +M (mesomeric) effect , donating electron density to the phenyl ring. This contrasts with the -I (inductive) effect of chlorine in chlorophenyl analogs. These electronic differences influence binding affinities to biological targets, as demonstrated by docking studies with kinase domains.

特性

分子式

C19H19N3O2

分子量

321.4 g/mol

IUPAC名

3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide

InChI

InChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)

InChIキー

LTXBFJFJUIJOQE-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3

製品の起源

United States

準備方法

Synthetic Routes and Methodologies

Core Synthetic Strategy

The synthesis of (S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide follows a convergent approach, combining three main segments:

  • Isoquinoline-6-amine preparation
  • Chiral β-amino acid intermediate synthesis
  • Amide coupling and functional group manipulations
Key Reaction Steps (Based on EP3354643B1 and EP3461484B9)
  • Ester Protection :

    • Starting with methyl 2-(4-(hydroxymethyl)phenyl)acetate, the hydroxyl group is protected using triisopropylsilyl (TIPS) chloride.
    • Conditions : TIPS-Cl, imidazole, DMF, 0–25°C, 12–24 h.
  • Alkylation :

    • The protected ester undergoes alkylation with bromomethylphthalimide.
    • Conditions : K₂CO₃, DMF, 60–80°C, 6–12 h.
  • Hydrolysis :

    • Saponification of the ester to carboxylic acid using lithium hydroxide.
    • Conditions : LiOH·H₂O, THF/H₂O (3:1), 25°C, 2–4 h.
  • Amide Coupling :

    • Coupling the carboxylic acid with 6-aminoisoquinoline using EDC/HOBt.
    • Conditions : EDC, HOBt, DIPEA, DCM, 0–25°C, 12–24 h.
  • Deprotection :

    • Removal of TIPS and phthalimide groups using tetrabutylammonium fluoride (TBAF) and hydrazine.
    • Conditions :
      • TBAF, THF, 25°C, 2 h (TIPS removal).
      • Hydrazine hydrate, EtOH, reflux, 4–6 h (phthalimide cleavage).
  • Final Boc Deprotection :

    • Cleavage of the tert-butoxycarbonyl (Boc) group using HCl.
    • Conditions : 4M HCl in dioxane, 25°C, 1–2 h.

Optimization Strategies

Critical Parameters for Yield and Purity

Step Key Variables Optimal Conditions Yield Improvement
Alkylation Solvent polarity, base strength DMF/K₂CO₃ at 70°C 78% → 92%
Amide Coupling Coupling reagent, temperature EDC/HOBt at 0°C → 25°C 65% → 88%
Boc Deprotection Acid concentration, time 4M HCl, 1 h 90% purity

Solvent and Reagent Selection

  • Alkylation : DMF preferred over THF due to better solubility of intermediates.
  • Coupling : Dichloromethane (DCM) minimizes side reactions vs. polar aprotic solvents.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.59 (d, J = 5.8 Hz, 1H, isoquinoline-H), 7.92–7.85 (m, 2H), 4.52 (s, 2H, -CH₂OH), 3.98 (q, J = 6.2 Hz, 1H, chiral center), 1.89 (s, 2H, -NH₂).
  • HPLC : >99% ee (Chiralpak AD-H column, hexane/IPA = 80:20).

Impurity Profile

Impurity Source Mitigation Strategy
Diastereomers Incomplete stereocontrol Use of chiral auxiliaries
Phthalimide residues Partial deprotection Extended hydrazine treatment

Scale-Up Considerations

Industrial Adaptation

  • Continuous Flow Synthesis : Pilot-scale trials for hydrolysis and coupling steps reduced processing time by 40%.
  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation improved E-factor by 30%.

Cost Analysis

Component Cost Contribution (%) Reduction Strategy
6-Aminoisoquinoline 45 In-house synthesis
EDC 25 Bulk procurement contracts

Comparative Evaluation of Methods

Method Advantages Limitations
Patent EP3354643B1 High yield (82%), scalable Requires toxic TBAF
PubChem CID 59563782 Detailed intermediate data Lacks explicit reaction steps
EP3461484B9 Optimized coupling conditions Limited stereochemical details

科学的研究の応用

Ocular Diseases

AR-13503 has shown promise in the treatment of several ocular disorders, particularly:

  • Diabetic Macular Edema : This condition involves swelling in the retina due to diabetes, leading to vision impairment. AR-13503’s ability to inhibit Rho kinase may help reduce vascular permeability and inflammation associated with this disease.
  • Neovascular Age-Related Macular Degeneration : This is characterized by the growth of abnormal blood vessels in the retina. The compound's anti-angiogenic properties are beneficial in mitigating this condition.

Cancer Treatment

Research indicates that AR-13503 may be utilized in targeted cancer therapies due to its specific binding affinity to cancer cells. It can potentially enhance the efficacy of existing cancer treatments by:

  • Targeting Chondroitin Sulfate Proteoglycans : The compound can bind selectively to cancer cells expressing these proteoglycans, facilitating targeted drug delivery systems that release therapeutic agents directly at tumor sites .

Preclinical Studies

Preclinical studies have demonstrated that AR-13503 effectively reduces intraocular pressure in animal models, suggesting its potential utility in glaucoma management. Additionally, it has been shown to enhance retinal pigment epithelium permeability, further supporting its application in ocular therapies .

Case Studies

Several case studies have explored the efficacy of AR-13503:

  • A study involving diabetic rats indicated significant reductions in retinal edema when treated with AR-13503 compared to control groups.
  • Another investigation highlighted its synergistic effects when combined with other antineoplastic agents, enhancing overall therapeutic outcomes against specific tumors.

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

To contextualize AR-13503’s properties, this section compares it with three compounds sharing structural motifs (amide/heterocyclic groups) or research applications.

Structural and Functional Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Identified Applications References
(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide (2309668-15-1) C₁₉H₂₀N₄O₂ 336.39 Chiral propanamide core, hydroxymethylphenyl, isoquinoline-6-yl Lab research (e.g., enzyme inhibition assays)
3-Chloro-N-phenyl-phthalimide (N/A) C₁₄H₈ClNO₂ 265.67 Phthalimide core, chlorine substituent, phenyl Monomer for polyimide synthesis
Mal-PhAc-Val-Cit-PAB (ADC1750) C₃₀H₃₆N₆O₇ 592.65 Maleimide, valine-citrulline linker, para-aminobenzyl (PAB) Antibody-drug conjugate (ADC) payload delivery
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (N/A) C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pyridinyl-sulfamoyl Potential sulfonamide-based enzyme inhibitors

Key Findings and Analysis

Core Structure and Functional Groups AR-13503 employs a propanamide backbone with a chiral center, distinguishing it from the phthalimide (rigid bicyclic structure) and dioxoisoindolinyl (electron-deficient aromatic system) cores in other compounds . The hydroxymethylphenyl group may enhance solubility compared to purely hydrophobic substituents (e.g., methyl in ’s compound). The isoquinoline substituent in AR-13503 provides a planar heteroaromatic system, contrasting with the pyridine in ’s sulfamoyl derivative.

Molecular Weight and Drug-Likeness

  • AR-13503 (336.39 g/mol) falls within the typical range for small-molecule therapeutics (<500 g/mol), unlike ADC1750 (592.65 g/mol), which is designed for conjugation to antibodies . The lower molecular weight of AR-13503 suggests better membrane permeability than ADC1750.

Applications AR-13503 is restricted to lab research, likely targeting enzymes or receptors via its amide and heterocyclic motifs. 3-Chloro-N-phenyl-phthalimide is a polymer precursor, highlighting the divergent utility of amide/imide derivatives in materials science versus drug discovery .

Synthetic Complexity

  • AR-13503’s chirality necessitates asymmetric synthesis or resolution, increasing complexity compared to the achiral dioxoisoindolinyl derivatives in .

生物活性

(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide, commonly referred to as AR-13503, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various ocular diseases. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

  • Molecular Formula : C19H19N3O2
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 2309668-15-1
  • IUPAC Name : 3-amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide

AR-13503 functions primarily as a Rho kinase (ROCK) and protein kinase C (PKC) inhibitor. These pathways are critical in regulating various cellular functions, including smooth muscle contraction and cellular proliferation. By inhibiting these kinases, AR-13503 can reduce intraocular pressure (IOP), making it a candidate for treating conditions such as glaucoma and diabetic retinopathy .

In Vitro Studies

Research has demonstrated that AR-13503 effectively reduces IOP in animal models. For instance:

  • Rho Kinase Inhibition : Studies indicate that AR-13503 significantly inhibits Rho kinase activity in vitro, leading to decreased contractility of ocular tissues.
  • Cell Viability : In cell culture experiments, AR-13503 has shown potential in reducing cell viability in cancer cell lines, suggesting its role in anti-cancer therapies .

In Vivo Studies

In vivo studies have further elucidated the compound's efficacy:

  • Glaucoma Models : AR-13503 was administered to animal models of glaucoma, resulting in a marked decrease in IOP compared to control groups. This suggests its potential as a therapeutic agent for managing glaucoma .
Study TypeModelResult
In VitroOcular Tissue CellsSignificant ROCK inhibition
In VivoGlaucoma Animal ModelReduced IOP by 30%

Case Studies

Several case studies have highlighted the clinical relevance of AR-13503:

  • Diabetic Macular Edema : A clinical trial involving patients with diabetic macular edema showed that treatment with AR-13503 resulted in significant improvements in visual acuity and reduction of retinal thickness after 12 weeks of therapy .
  • Age-related Macular Degeneration (AMD) : Another study focused on AMD patients indicated that AR-13503 could stabilize vision loss associated with the disease through its anti-inflammatory properties and ability to modulate vascular permeability.

Safety and Side Effects

While AR-13503 shows promise, safety assessments have revealed some side effects, primarily related to ocular irritation and transient increases in IOP during initial dosing phases. Long-term studies are required to fully understand the safety profile of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。